3,6-dichloro-N-{4-[(E)-phenyldiazenyl]phenyl}pyridine-2-carboxamide

Lipophilicity Membrane permeability Physicochemical profiling

3,6-Dichloro-N-{4-[(E)-phenyldiazenyl]phenyl}pyridine-2-carboxamide (CAS 933001-02-6) is a synthetic heterocyclic compound combining a 3,6-dichloropyridine-2-carboxamide scaffold with a trans-phenylazo (phenyldiazenyl) moiety via an amide linkage. With a molecular formula of C18H12Cl2N4O, a molecular weight of 371.2 Da, and a predicted ACD/LogP of 5.25, this compound occupies a distinct physicochemical space characterized by high lipophilicity and moderate polar surface area (67 Ų).

Molecular Formula C18H12Cl2N4O
Molecular Weight 371.2 g/mol
CAS No. 933001-02-6
Cat. No. B12488756
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,6-dichloro-N-{4-[(E)-phenyldiazenyl]phenyl}pyridine-2-carboxamide
CAS933001-02-6
Molecular FormulaC18H12Cl2N4O
Molecular Weight371.2 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)N=NC2=CC=C(C=C2)NC(=O)C3=C(C=CC(=N3)Cl)Cl
InChIInChI=1S/C18H12Cl2N4O/c19-15-10-11-16(20)22-17(15)18(25)21-12-6-8-14(9-7-12)24-23-13-4-2-1-3-5-13/h1-11H,(H,21,25)
InChIKeyBNXVXSSCARLFLP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3,6-Dichloro-N-{4-[(E)-phenyldiazenyl]phenyl}pyridine-2-carboxamide (CAS 933001-02-6): Structural & Physicochemical Baseline for Procurement Evaluation


3,6-Dichloro-N-{4-[(E)-phenyldiazenyl]phenyl}pyridine-2-carboxamide (CAS 933001-02-6) is a synthetic heterocyclic compound combining a 3,6-dichloropyridine-2-carboxamide scaffold with a trans-phenylazo (phenyldiazenyl) moiety via an amide linkage . With a molecular formula of C18H12Cl2N4O, a molecular weight of 371.2 Da, and a predicted ACD/LogP of 5.25, this compound occupies a distinct physicochemical space characterized by high lipophilicity and moderate polar surface area (67 Ų) [1]. The (E)-configuration of the diazenyl group confers a rod-like molecular geometry with potential for photoisomerization, differentiating it from non-azo pyridine carboxamides [1].

Core Feature Photoswitch-ready azobenzene scaffold for optochemical biology
Workflow Fit High-lipophilicity chemotype for intracellular target engagement assays
Screening Context Predicted EGFR / HER2 kinase panel screening candidate

Why Generic Substitution of 3,6-Dichloro-N-{4-[(E)-phenyldiazenyl]phenyl}pyridine-2-carboxamide with Structural Analogs Carries Quantifiable Risk


Small structural modifications in azo-bearing pyridine carboxamides can yield large, non-linear changes in biological and physicochemical behavior, rendering generic substitution unreliable. A landmark study demonstrated that the closely related diazenes JK-279 and RL-337, differing only by a single methylene spacer, exhibited divergent cytotoxicity profiles (HeLa IC50 differential), distinct cell-death mechanisms (apoptosis vs. necrosis), and non-overlapping glutathione modulation and chemosensitization patterns [1]. Extending this principle, the 3,6-dichloro substitution pattern on the pyridine ring of the target compound alters electron density at the carboxamide, modulating both hydrogen-bonding capacity and metal-coordination geometry relative to non-chlorinated or mono-chlorinated analogs [2]. Furthermore, the trans-azobenzene moiety introduces photoisomerization capability absent in biaryl or methylene-bridged analogs, creating an entirely different functional dimension that cannot be replicated by compounds lacking the diazenyl group [3].

Non-azo analogs lack photochemical control
Replacing with 3,6-dichloro-N-phenyl or biaryl analogs removes the diazenyl group, eliminating photoisomerization capability and optochemical utility.
Chlorination pattern alters electronic and coordination behavior
Non-chlorinated or mono-chlorinated pyridine carboxamides may shift metal-binding geometry and redox potential, potentially leading to different catalytic or biological readouts.
Lipophilicity gap changes cellular partitioning
A LogP difference of over 1.4 units vs. non-chlorinated analogs may alter membrane permeability and intracellular distribution, making direct substitution unreliable.

Quantitative Differentiation Evidence: 3,6-Dichloro-N-{4-[(E)-phenyldiazenyl]phenyl}pyridine-2-carboxamide vs. Closest Analogs


Lipophilicity (LogP) Differentiation: Target Compound vs. Non-Chlorinated Analog and Core Scaffold

The target compound exhibits substantially higher predicted lipophilicity (ACD/LogP 5.25 ; ZINC logP 5.801 [1]) compared to its closest non-chlorinated analog, 2-pyridinecarboxamide N-[4-(2-phenyldiazenyl)phenyl]- (CAS 1390973-54-2, estimated LogP approximately 3.5–3.8), and dramatically exceeds the core scaffold 3,6-dichloropyridine-2-carboxamide (XLogP 1.6–1.7 [2]). This LogP differential of approximately 1.4–1.7 log units (non-chlorinated analog) and approximately 3.5–3.6 log units (core scaffold) translates to a theoretical >25-fold and >3000-fold increase in octanol-water partition coefficient, respectively.

Lipophilicity Shift
Class-level inference
ΔLogP ≈ +1.4 to +3.6 vs. comparators
Supports higher membrane partitioning for intracellular target studies
Predicted ACD/LogP 5.25 vs. non-chlorinated analog est. ~3.5–3.8
Lipophilicity Membrane permeability Physicochemical profiling

Molecular Weight and Size Differentiation vs. Non-Chlorinated Phenyldiazenyl Analog

The target compound possesses a molecular weight of 371.2 Da , which is 22.8% larger than the non-chlorinated analog 2-pyridinecarboxamide, N-[4-(2-phenyldiazenyl)phenyl]- (CAS 1390973-54-2, MW 302.3 Da ), and 39.0% larger than 3,6-dichloro-N-phenyl-2-pyridinecarboxamide (MW 267.1 Da ). The two chlorine atoms contribute an additional 68.9 Da and increase molar volume from approximately 240 cm³ (estimated for non-chlorinated analog) to 271.5 ± 7.0 cm³ .

Molecular Size Increase
Cross-study comparable
+22.8% MW (+68.9 Da) vs. non-chlorinated analog
Alters steric and van der Waals interaction space in SAR studies
Molar volume 271.5 cm³ vs. ~240 cm³ estimated for analog
Molecular weight Drug-likeness SAR exploration

Rule-of-Five Violation Profile as a Differentiator for ADME Property Tuning

The target compound exhibits one Rule-of-Five (Ro5) violation (ACD/LogP 5.25 > 5.0) , whereas the non-chlorinated analog (LogP estimated at approximately 3.5–3.8) and the core scaffold 3,6-dichloropyridine-2-carboxamide (XLogP 1.6) comply fully with all Ro5 criteria. Despite this violation, the target compound's molecular weight (371.2 Da < 500 Da), hydrogen-bond donor count (1 < 5), and hydrogen-bond acceptor count (5 < 10) remain within acceptable ranges . Additionally, its topological polar surface area (tPSA) of 62 Ų (ZINC [1]) to 67 Ų (ChemSpider ) falls below the 140 Ų threshold commonly associated with oral bioavailability.

Ro5 Violation Profile
Cross-study comparable
1 Violation (LogP >5); other parameters within range
Positions compound in beyond-Rule-of-Five chemical space
tPSA 62–67 Ų; HBD 1; HBA 5; MW
Photochemical Capability
Class-level inference
(E)-azobenzene present; photoisomerization-capable scaffold
Enables spatiotemporally controlled optical pharmacology experiments
Absent in direct phenyl-amide linked analogs
Predicted Kinase Targets
Supporting evidence
EGFR (P-value 101) and ERBB2 (P-value 110) via SEA
Supports focused kinase inhibitor screening campaign design
ZINC20 SEA predictions; requires experimental validation
Drug-likeness ADME Rule of five Bioavailability prediction

Photochemical Potential: Azobenzene Photoisomerization Capability vs. Non-Azo Analogs

The target compound contains a trans-azobenzene (phenyldiazenyl) moiety with a specified (E)-configuration, enabling potential photoisomerization between the trans (thermodynamically stable) and cis (metastable) forms upon irradiation . This photochemical capability is entirely absent in the closest comparator lacking the azo group, 3,6-dichloro-N-phenyl-2-pyridinecarboxamide (CSID:21120577), which contains a direct phenyl-amide linkage . Well-characterized azobenzene photoswitches such as PA1 (photoamiloride-1, CAS 1620951-72-5) demonstrate that phenyldiazenyl-containing carboxamides can achieve reversible photoisomerization at specific wavelengths (e.g., 400 nm for trans-to-cis, 500 nm for cis-to-trans) , providing a functional precedent for the target compound's photoswitch potential.

Photochemical Capability
Class-level inference
(E)-azobenzene present; photoisomerization-capable scaffold
Enables spatiotemporally controlled optical pharmacology experiments
Absent in direct phenyl-amide linked analogs
Photopharmacology Photoswitch Azobenzene Optical control

ZINC SEA Predicted Target Engagement Profile: EGFR/ERBB2 vs. Alternative Scaffolds

Similarity Ensemble Approach (SEA) predictions based on ChEMBL20 using the ZINC20 database associate the target compound (ZINC73169955) with potential activity against epidermal growth factor receptor (EGFR, P-value 101, Max Tc 43) and receptor tyrosine-protein kinase erbB-2 (ERBB2/HER2, P-value 110, Max Tc 84) [1]. These predicted associations provide a testable hypothesis for kinase-targeted screening campaigns. In contrast, the non-chlorinated analog (CAS 1390973-54-2) lacks the 3,6-dichloro substitution that may be critical for ATP-binding site interactions observed in crystallographically characterized HER2 inhibitors featuring halogen-substituted aromatic systems [2].

Predicted Kinase Targets
Supporting evidence
EGFR (P-value 101) and ERBB2 (P-value 110) via SEA
Supports focused kinase inhibitor screening campaign design
ZINC20 SEA predictions; requires experimental validation
Kinase inhibition EGFR HER2/ERBB2 Virtual screening

Evidence-Backed Application Scenarios for 3,6-Dichloro-N-{4-[(E)-phenyldiazenyl]phenyl}pyridine-2-carboxamide in Scientific Procurement


Kinase Inhibitor Screening Campaigns Targeting EGFR and HER2/ERBB2

Based on SEA predictions associating this compound with EGFR (P-value 101) and ERBB2 (P-value 110) [1], procurement is justified for focused kinase inhibitor screening libraries. The 3,6-dichloro substitution pattern may facilitate halogen-bonding interactions within the ATP-binding pocket, as observed in crystallographically characterized HER2 inhibitor complexes (J. Med. Chem. 2011, 54, 8030–8050) [2]. The compound's high lipophilicity (ACD/LogP 5.25) further supports its potential to penetrate the intracellular environment where these kinase targets reside.

Photopharmacology Tool Development Leveraging the Azobenzene Photoswitch

The trans-phenyldiazenyl moiety provides a demonstrated photoisomerization handle analogous to established azobenzene-based photoswitches such as PA1 (photoamiloride-1), which achieves trans/cis switching at 400/500 nm . This compound can serve as a scaffold for developing optically controllable bioactive molecules, enabling spatiotemporally precise pharmacological intervention experiments. Procurement is recommended for laboratories developing photopharmacological tools, where non-azo analogs (e.g., 3,6-dichloro-N-phenyl-2-pyridinecarboxamide) are categorically unsuitable.

Metal Coordination Chemistry and Catalysis Research

The 3,6-dichloropyridine-2-carboxamide core plus the azo functionality provides a tridentate ligand framework analogous to 2-[N-(2-phenylazo)carbamoyl]pyridine, which forms stable square-pyramidal copper(II) complexes capable of oxidative ortho-arylamination reactions [3]. The electron-withdrawing chloro substituents at positions 3 and 6 are predicted to modulate the redox potential of coordinated metal centers, offering a parameter space for tuning catalytic activity that is inaccessible using the non-chlorinated analog.

Structure-Activity Relationship (SAR) Studies Requiring High Lipophilicity and Ro5-Borderline Chemical Space

With a single Rule-of-Five violation (LogP > 5) and all other parameters within acceptable ranges (MW 371.2 Da, HBD 1, HBA 5, tPSA 62–67 Ų) [1], this compound occupies a borderline 'beyond-Ro5' chemical space relevant for challenging target classes such as protein-protein interactions and intracellular targets with extended binding sites. Researchers can use this compound as a lipophilic probe to assess the impact of elevated LogP on target engagement and selectivity, in direct comparison with fully Ro5-compliant analogs.

Application
Selection Property
Validation Focus
EGFR / HER2 kinase inhibitor screening
Predicted kinase target association (SEA)
Target engagement assay and ATP-binding site verification
Photopharmacology tool development
Photoisomerizable (E)-azobenzene functionality
Wavelength-dependent trans/cis switching and biological readout
Metal coordination and catalysis research
Tridentate ligand framework with chloro-substitution
Redox potential modulation and catalytic activity screening
Lipophilic probe in SAR studies
High-lipophilicity borderline Ro5 chemotype
Comparative membrane permeability and intracellular distribution
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